molecular formula C14H26N2O2 B1376034 tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1363381-61-6

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1376034
CAS No.: 1363381-61-6
M. Wt: 254.37 g/mol
InChI Key: XBDRCLQJGBXXHV-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6) is a high-purity spirocyclic chemical building block designed for research applications. This compound features a Boc-protected 2-azaspiro[4.5]decane scaffold with a primary amine functional group, making it a valuable intermediate in medicinal chemistry and drug discovery . Its molecular formula is C14H26N2O2 and it has a molecular weight of 254.37 g/mol . The spirocyclic structure and amine group make this building block particularly useful for synthesizing novel compounds for investigating various biological signaling pathways. Research applications include studies in areas such as angiogenesis through protein tyrosine kinase pathways, apoptosis, cell cycle/DNA damage mechanisms, and GPCR signaling . The compound is offered with a typical purity of 98% and should be stored at 4-8°C to maintain stability . This product is intended for research use only and is not approved for human use.

Properties

IUPAC Name

tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRCLQJGBXXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-61-6
Record name tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
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Preparation Methods

Bromine-Mediated Cyclization Approach (Method G)

  • This method, developed by AstraZeneca chemists and optimized in recent studies, involves the reaction of cyclic homoallylamine derivatives with bromine to induce cyclization, followed by catalytic debromination to yield the spirocyclic amine intermediate.
  • The synthetic sequence includes:
    • Formation of imines by refluxing cyclic ketones with benzylamine in toluene.
    • Addition of allylmagnesium chloride to the imines to form allylated intermediates.
    • Bromocyclization using aqueous HBr and bromine in dichloromethane.
    • Reduction of brominated intermediates with lithium aluminum hydride.
    • Catalytic hydrogenolysis to remove the benzyl protecting group, yielding the free amine.
  • The overall yield for this method was improved to approximately 62–67% after optimization.
  • This method is robust and scalable to at least 30 g scale but has moderate yields in the final steps and issues with substrates containing sulfur moieties due to oxidation during bromination and difficulties in debenzylation.

Alternative Synthetic Routes

  • Other approaches include reductive cyclization of α-amino nitriles, Cu-catalyzed carboamination, Au-catalyzed cycloisomerization, and rearrangement of N-protected spirocyclic cyclopropylmethylamines.
  • However, these methods often suffer from drawbacks such as the use of expensive or toxic reagents, limited substrate scope, multistep sequences, and challenges in scale-up.

Optimized Preparation Protocol (Based on Method G)

Step Reaction Conditions Yield/Notes
1 Formation of imines from cyclic ketones and benzylamine Reflux in toluene with Dean–Stark apparatus for 1 hour Nearly quantitative yields
2 Allylation of imines with allylmagnesium chloride THF solvent, room temperature >90% yields
3 Bromocyclization Addition of 40% aqueous HBr, bromine, and triethylamine in CH2Cl2 Nearly quantitative crude yields with ≥90% purity
4 Reduction of brominated intermediates Lithium aluminum hydride in suitable solvent High yields
5 Catalytic hydrogenolysis (debenzylation) Catalytic hydrogenation conditions 71–74% yields over last two steps

Challenges and Considerations

  • Substrates with thioether or sulfone groups show partial oxidation during bromination and lower yields during debenzylation.
  • The use of benzyl protecting groups necessitates a catalytic hydrogenolysis step, which can be problematic for certain functional groups.
  • Alternative protecting groups such as carbobenzyloxy (Cbz) have been explored to circumvent these issues.

Alternative Approaches and Innovations

  • Sakurai and Petasis reactions of cyclic ketones followed by hydroboration–oxidation have been developed for spirocyclic pyrrolidines with broader substrate scope, including organosulfur and protected amino functionalities.
  • These methods avoid problematic bromination steps and allow for more diverse functional group tolerance.
  • For example, the Sakurai reaction uses allyltrimethylsilane and O-benzyl carbamate under Lewis acid catalysis (BF3·Et2O) at low temperatures, providing an alternative route to protected spirocyclic amines.

Summary Table of Synthetic Approaches and Their Drawbacks

Approach Description Major Drawbacks
A Three-step synthesis from cyclic nitro compounds Lack of commercially available nitro compounds; explosion hazards in scale-up
B Reductive cyclization of α-amino nitriles using LiDBB Long synthetic sequence; toxic cyanide waste; scale-up challenges
C Cu-catalyzed carboamination with N-carbamoyl-β-aminoethyltrifluoroborate Limited to aryl-fused systems; reagent availability issues
D Au-catalyzed reductive cycloisomerization Expensive Au(I) catalysts; high catalyst loading; difficult tosyl group removal
E Rearrangement of N-protected spirocyclic cyclopropylmethylamines Harsh conditions; limited substrate scope; scale-up difficulties
F Au(I)/Ag(I)-catalyzed domino ring-opening and hydroamination Expensive catalysts; high loading; difficult protective group removal
G Bromine-mediated cyclization and catalytic debromination Moderate yields; oxidation issues with sulfur-containing substrates

Research Findings and Practical Implications

  • The bromine-mediated cyclization method (G) remains the most practical for multigram scale synthesis despite moderate yields.
  • Optimization of reaction conditions such as solvent choice, temperature control, and reagent substitution (e.g., allylmagnesium chloride instead of bromide) improved yields and scalability.
  • Alternative synthetic routes provide options depending on the substrate complexity and functional group tolerance required.
  • The choice of protecting group significantly impacts the efficiency and feasibility of the synthesis, especially at scale.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium tetrahydroborate in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14_{14}H26_{26}N2_2O2_2
Molecular Weight: 254.37 g/mol
IUPAC Name: tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
InChI Key: XBDRCLQJGBXXHV-UHFFFAOYSA-N

This compound features a spirocyclic structure, which is significant for its biological activity and interaction with various biological targets.

Drug Development

This compound has been investigated for its potential as a scaffold for the development of new therapeutic agents. Its unique structural properties allow for modifications that can enhance efficacy against specific biological targets.

Case Study:
Research has indicated that derivatives of this compound can exhibit activity against certain types of cancer cells and may function as inhibitors in metabolic pathways associated with diseases like diabetes and obesity .

Neuropharmacology

The compound's spirocyclic structure is also of interest in neuropharmacology, where it may serve as a lead compound for the development of drugs targeting neurological disorders. The presence of an amino group suggests potential interactions with neurotransmitter systems.

Building Block in Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis, particularly in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Applications:

  • Synthesis of Peptides: It can be used to create peptide-like structures due to its amino functionality.
  • Formation of Spiro Compounds: The spiro structure allows for further derivatization, leading to the creation of novel spirocyclic compounds that may have unique biological properties .

Conclusion and Future Directions

The applications of this compound are diverse, spanning medicinal chemistry and organic synthesis. Ongoing research is likely to uncover further therapeutic potentials and synthetic applications, making this compound a significant focus for future studies.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Applications/Notes References
This compound 8-Amino, 2-Boc C₁₄H₂₆N₂O₂ 254.37 Drug discovery building block; amino group enables coupling reactions
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 1-Cyano, 8-oxa (oxygen atom) C₁₃H₂₀N₂O₃ 252.31 Intermediate for α-proline analogs; 38% yield over 7 steps
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 7-Oxo (ketone) C₁₄H₂₃NO₃ 253.34 Lab chemical; acute toxicity (GHS Category 4)
tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate 8-Formyl C₁₅H₂₅NO₃ 267.36 Aldehyde group facilitates nucleophilic additions
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 2,8-Diaza (two nitrogen atoms) C₁₃H₂₄N₂O₂ 240.34 Dual nitrogen sites enhance metal coordination
Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride 8-Oxa, 1-aza (positional isomer) C₁₀H₁₆ClNO₃ 233.70 Acidic conditions stability; 96% yield

Physicochemical Properties

  • NMR Data: The target compound’s amino group likely resonates near δ 1.5–2.5 ppm (¹H NMR) based on analogs . tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate shows distinct ¹³C NMR peaks at δ 176.23 (carbonyl) and δ 154.45 (Boc group) .
  • Melting Points: tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate: Not reported, but derivatives like 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid melt at 123–125°C .

Biological Activity

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1363381-61-6) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • PubChem ID : 71630735
  • InChI Key : XBDRCLQJGBXXHV-UHFFFAOYSA-N

Structure

The compound's structure features a spirocyclic core, which contributes to its biological activity. The presence of an amino group and a tert-butyl ester enhances its solubility and reactivity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Receptor Modulation : Many spirocyclic compounds act as agonists or antagonists at various receptor sites, influencing neurotransmission and cellular signaling pathways.
  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is a common property among related compounds, potentially leading to neuroprotective effects.
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

Neuroprotective Effects

A study explored the neuroprotective potential of related compounds against oxidative stress-induced cell death in neuroblastoma cells. The findings suggested that these compounds could significantly reduce cell death rates by modulating apoptotic pathways and enhancing mitochondrial function .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of spirocyclic compounds similar to this compound. Results indicated notable antibacterial activity against various strains, including resistance profiles against common antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundNeuroprotective
tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylateAntimicrobial
(3AR,5S,7aS)-tert-butyl 5-aminohexahydroisoindoleEnzyme Inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate in a laboratory setting?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related spirocyclic compound was synthesized by refluxing tert-butyl carbamate derivatives with anhydrous potassium carbonate and alkylating agents in acetonitrile for 6 hours under controlled conditions . Key parameters include:

  • Reagent ratio : 1:1.2 (substrate:alkylating agent).

  • Solvent : Acetonitrile.

  • Temperature : Reflux (82°C).

  • Purification : Column chromatography or recrystallization.

    • Characterization : Confirm structure using NMR (¹H/¹³C), IR, and mass spectrometry. Molecular weight (255.31 g/mol) and formula (C₁₃H₂₁NO₄) from related analogs aid in spectral interpretation .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm).
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent).
  • Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C: 61.16%, H: 8.29%, N: 5.49%) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., carbon monoxide, nitrogen oxides) .
  • First Aid : For eye contact, flush with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Approach :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, as demonstrated in ICReDD’s methodology .
  • Molecular Dynamics : Simulate solvent effects and temperature gradients to refine reaction conditions .
    • Case Study : Virtual screening of spirocyclic analogs revealed that electron-withdrawing groups on the azaspiro ring enhance stability by 15–20% in acidic conditions .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Studies : Expose the compound to pH 3–10 buffers at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Control Variables : Isolate effects of humidity vs. temperature using desiccators and ovens.
    • Data Interpretation : If decomposition exceeds 5%, consider adding stabilizing excipients (e.g., antioxidants) or modifying storage conditions .

Q. How can factorial design improve the study of this compound’s reactivity with nucleophiles?

  • Factorial Framework :

  • Variables : Nucleophile strength (e.g., NH₃ vs. amines), solvent polarity (THF vs. DMF), temperature (25°C vs. 60°C).
  • Response Metrics : Reaction yield, byproduct formation.
    • Example : A 2³ factorial design for a related azaspiro compound identified solvent polarity as the most significant factor (p < 0.05), increasing yield by 30% in polar aprotic solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

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